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Bicyclo[3.2.0]heptane-6-carboxamide

Cat. No.: B15241421
M. Wt: 139.19 g/mol
InChI Key: GONWNITVZKZMNV-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Organic Chemistry

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a bridge between two non-adjacent "bridgehead" atoms. wikipedia.orgyoutube.comyoutube.com This structural motif is found in numerous biologically important natural products and pharmaceutical agents. wikipedia.orgyoutube.com The rigidity of bridged systems, in contrast to more flexible acyclic or monocyclic structures, plays a crucial role in defining their chemical behavior and stereochemistry. youtube.com This conformational restriction can significantly influence a molecule's biological activity by locking it into a specific three-dimensional shape that can enhance binding to biological targets like proteins. rsc.orgrsc.org

One of the key stereochemical features of bridged bicyclic systems is exo-endo isomerism, which describes the spatial arrangement of substituents relative to the main bridge of the molecule. youtube.com This precise positioning of functional groups is critical in the design of molecules with specific biological functions.

Structural Peculiarities and Inherent Strain in the Bicyclo[3.2.0]heptane Framework

The bicyclo[3.2.0]heptane skeleton is characterized by significant ring strain due to the fusion of the five- and four-membered rings. Computational studies have estimated the strain energy of the bicyclo[3.2.0]heptane system to be approximately 30.5-31.6 kcal/mol. swarthmore.edu This inherent strain makes the molecule susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthetic chemistry.

Despite the strain, the bicyclo[3.2.0]heptane core exhibits remarkable conformational rigidity, preferentially adopting a boat-like conformation. nih.gov This locked conformation is largely unaffected by the placement of various substituents, making it a valuable scaffold for creating molecules with well-defined three-dimensional structures. nih.gov

Role of the Bicyclo[3.2.0]heptane Motif in Complex Molecular Architectures

The unique three-dimensional structure of the bicyclo[3.2.0]heptane scaffold makes it an attractive building block in the synthesis of complex organic molecules. rsc.orgrsc.org Its rigid framework allows for the precise spatial and directional fixation of pharmacophoric groups, which is a key consideration in drug design. nih.govconsensus.app The bicyclo[3.2.0]heptane motif is found in a number of natural products and has been incorporated into various biologically active compounds. rsc.orgrsc.orgnih.gov For instance, derivatives of this scaffold have been investigated for their potential as antiviral and antibacterial agents. taltech.ee Synthetic strategies to access functionalized bicyclo[3.2.0]heptane derivatives are of great interest, with methods like intramolecular [2+2] cycloadditions being a common approach. rsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B15241421 Bicyclo[3.2.0]heptane-6-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

bicyclo[3.2.0]heptane-6-carboxamide

InChI

InChI=1S/C8H13NO/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H2,9,10)

InChI Key

GONWNITVZKZMNV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)C(=O)N

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.2.0 Heptane 6 Carboxamide and Its Scaffolds

Formation of the Bicyclo[3.2.0]heptane Ring System

The construction of the fused cyclobutane (B1203170) and cyclopentane (B165970) rings of the bicyclo[3.2.0]heptane system is most commonly achieved through cycloaddition reactions. These can be broadly categorized into photochemical, thermal, and transition metal-catalyzed methods.

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutanes, including the bicyclo[3.2.0]heptane skeleton. wikipedia.org This approach typically involves the irradiation of a molecule containing two double bonds, leading to the formation of a four-membered ring.

A prevalent strategy for constructing the bicyclo[3.2.0]heptane system is the intramolecular [2+2] photocycloaddition of a cyclopentenone tethered to an alkene or alkyne. wikipedia.org The reaction proceeds via the photoexcitation of the enone to its triplet state, which then undergoes a stepwise radical addition to the alkene, forming a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. wikipedia.org

For instance, the irradiation of 2-cyclopentenone with various alkenols using a medium-pressure mercury lamp has been shown to produce the corresponding bicyclo[3.2.0]heptan-2-one derivatives. scispace.com The efficiency and regioselectivity of this reaction can be influenced by the choice of solvent. scispace.com

ReactantsProduct(s)Yield (%)Reference
2-Cyclopentenone and 2-propenol7-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one and 6-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one84 scispace.com
2-Cyclopentenone and 3-buten-1-ol7-(2-hydroxyethyl)bicyclo[3.2.0]heptan-2-one and 6-(2-hydroxyethyl)bicyclo[3.2.0]heptan-2-one75 scispace.com

Table 1: Examples of Photochemical [2+2] Cycloaddition of 2-Cyclopentenone with Alkenols

Intermolecular photocycloaddition between a cyclopentenone and an alkene can also be employed. For example, the reaction between 2-cyclopentenone and various monosubstituted acetylenes yields substituted bicyclo[3.2.0]hept-6-en-2-ones. capes.gov.br

The regioselectivity of the photochemical [2+2] cycloaddition (i.e., the formation of "head-to-head" vs. "head-to-tail" adducts) is a critical aspect of these reactions. In the cycloaddition of cyclopentenones with alkenes, a head-to-tail preference is generally observed, although the selectivity is often not high. nih.gov The regioselectivity can be influenced by factors such as solvent polarity and the nature of the substituents on both the enone and the alkene. scispace.com For instance, in the reaction of 2-cyclopentenone with alkenols, non-polar solvents like hexane (B92381) favor the formation of the head-to-head isomer, while more polar solvents like ethanol (B145695) favor the head-to-tail isomer. scispace.com

Stereochemical control can be achieved through the use of chiral auxiliaries or by employing cyclic substrates that impose facial selectivity. For example, the use of chiral oxazolidinones attached to bis-enone substrates has been shown to lead to enantioenriched bicyclo[3.2.0]heptane derivatives in an organophotoredox-catalyzed radical anion [2+2] photocycloaddition. mdpi.com

While photochemical methods are more common, thermal [2+2] cycloaddition reactions can also be utilized to form the bicyclo[3.2.0]heptane core. These reactions often require high temperatures to overcome the activation barrier for the cycloaddition. researchgate.net A notable example is the thermal [2+2] cycloaddition of in situ generated keteniminium salts with vinyl boronates, which provides a one-step route to borylated cyclobutanes that can be further functionalized. rsc.org In a specific instance, a thermal [2+2] cycloaddition was employed to generate the bicyclo[3.2.0]heptane core of bielschowskysin, a marine diterpenoid, after initial attempts with photochemical methods proved less successful. researchgate.net

Transition metal catalysis offers an alternative and often more selective route to the bicyclo[3.2.0]heptane ring system. taltech.ee Various metals, including copper, rhodium, and palladium, have been shown to catalyze [2+2] cycloaddition reactions under milder conditions than thermal methods.

A copper/BINAP complex has been used to facilitate an intramolecular [2+2] cycloaddition under visible light irradiation, affording bicyclo[3.2.0]heptanes in high yields and diastereoselectivity. nih.gov

A recently developed and innovative approach involves a palladium-catalyzed cascade reaction starting from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgdntb.gov.uarsc.orgresearchgate.netnih.gov This method proceeds through a sequence of C–H activation and C–C bond cleavage to diastereoselectively form bicyclo[3.2.0]heptane lactones. rsc.orgdntb.gov.uarsc.orgresearchgate.netnih.gov The use of different ligands, such as MPAA (mono-N-protected amino acid) or pyridone-amine ligands, allows for the synthesis of either arylated or non-arylated lactones. rsc.orgdntb.gov.uarsc.orgresearchgate.netnih.gov These lactone products are versatile intermediates that can be converted to a range of functionalized bicyclo[3.2.0]heptane derivatives, including those that could lead to the desired carboxamide. rsc.orgdntb.gov.uarsc.orgresearchgate.netnih.gov

Starting MaterialLigandProductYield (%)Reference
Bicyclo[1.1.1]pentane-1-carboxylic acid and IodobenzeneAc-L-Val-OHArylated bicyclo[3.2.0]heptane lactone66 researchgate.net
Bicyclo[1.1.1]pentane-1-carboxylic acidPyridone-amine L14Non-arylated bicyclo[3.2.0]heptane lactone68 researchgate.net

Table 2: Palladium-Catalyzed Synthesis of Bicyclo[3.2.0]heptane Lactones

Introduction of the 6-Carboxamide Functionality

Once the bicyclo[3.2.0]heptane scaffold is constructed, the introduction of the 6-carboxamide group is typically achieved by converting a carboxylic acid or ester at that position.

A plausible synthetic route to bicyclo[3.2.0]heptane-6-carboxamide would involve the initial synthesis of bicyclo[3.2.0]heptane-6-carboxylic acid. This can be achieved through methods such as the carboxylation of a suitable organometallic intermediate at the 6-position of the bicyclo[3.2.0]heptane ring.

The subsequent conversion of the carboxylic acid to the carboxamide can be accomplished using standard amide bond formation protocols. This typically involves activating the carboxylic acid with a coupling agent, such as a carbodiimide, followed by reaction with an amine source, like ammonia (B1221849) or an ammonium (B1175870) salt. google.com The use of a catalyst can facilitate this reaction. google.com For example, a patent describes the conversion of a tert-butyl ester of a related aza-bicyclo[3.2.0]heptane-6-carboxylic acid to a carboxamide derivative, indicating the feasibility of this transformation on the bicyclo[3.2.0]heptane core. googleapis.com

Transition Metal-Catalyzed Cycloaddition Approaches

Role of Ligand Design in Diastereoselective Synthesis

The control of stereochemistry is a critical challenge in the synthesis of complex molecules. In the context of the bicyclo[3.2.0]heptane scaffold, ligand design plays a crucial role in directing the diastereoselectivity of key bond-forming reactions. Palladium-catalyzed reactions, in particular, have demonstrated the powerful influence of ligands in achieving high levels of stereocontrol.

One notable example involves the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. This transformation proceeds through a palladium-catalyzed C–H activation and C–C bond cleavage cascade. rsc.orgnih.govrsc.org The choice of ligand is paramount in determining the final product. The use of mono-N-protected amino acid (MPAA) ligands, such as Ac-l-Val-OH, leads to the formation of all-syn arylated bicyclo[3.2.0]heptane lactones. rsc.orgnih.gov In contrast, switching to pyridone-amine ligands allows for the synthesis of non-arylated bicyclo[3.2.0]heptane lactones. rsc.orgrsc.orgnih.gov

The investigation into optimal ligands for the arylated lactone synthesis revealed that while various MPAA ligands and other monodentate ligands like pyridines and quinolines could facilitate the reaction, Ac-l-Val-OH provided the highest yield. nih.gov This highlights the sensitivity of the catalytic system to the ligand's electronic and steric properties. The ability to switch between two distinct product classes simply by changing the ligand underscores the power of ligand design in controlling reaction pathways and achieving diastereoselectivity. rsc.orgnih.gov

Table 1: Effect of Ligand on the Synthesis of Arylated Bicyclo[3.2.0]heptane Lactone
EntryLigandYield (%)
1None18
2Ac-l-Val-OH66
3Other MPAA derivatives30-39
4Pyridine L321-54
5Pyridone L521-54
6Quinoline L621-54
Data sourced from a study on ligand effects in palladium-catalyzed synthesis. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclizations are powerful strategies for the construction of cyclic systems, including the bicyclo[3.2.0]heptane core. These reactions involve the formation of a ring from a single molecule containing all the necessary atoms, often leading to high efficiency and stereocontrol.

The Stork epoxynitrile cyclization is a valuable method for constructing cyclobutane rings, which are a key component of the bicyclo[3.2.0]heptane framework. chemrxiv.orgresearchgate.netresearchgate.net This reaction involves the intramolecular opening of an epoxide ring by a nitrile-stabilized carbanion. researchgate.net In a synthetic strategy targeting the bicyclic core of humilisin E, a diterpenoid containing a bicyclo[3.2.0]heptane unit, an epoxynitrile cyclization was a key step. chemrxiv.org

The synthesis began with the alkylation of a silyl (B83357) enol ether with bromoacetonitrile (B46782) to introduce the required nitrile functionality. chemrxiv.org Subsequent addition of methylmagnesium bromide to the ketone generated a tertiary alcohol. chemrxiv.org The crucial epoxynitrile cyclization was then attempted. While initial efforts using various bases to generate the enolate for alkylation were unsuccessful, the use of methyllithium (B1224462) allowed for the formation of the alkylation product, albeit in modest yield. chemrxiv.org This intermediate, upon formation of the magnesium alkoxide, could then undergo the planned Stork epoxynitrile cyclization to furnish the bicyclo[3.2.0]heptane core. chemrxiv.orgresearchgate.net This approach highlights both the potential and the challenges of employing epoxynitrile cyclizations in complex molecule synthesis.

Beyond epoxynitrile cyclizations, other intramolecular annulation strategies have been developed to access bicyclo[3.2.0]heptane and related scaffolds. A notable method is the palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization, which transforms a linear carboxylic acid with a tethered olefin into a bicyclo[3.2.1]lactone. nih.gov While this specific example leads to a related bicyclic system, the underlying principles of intramolecular C-H activation and annulation are relevant to the synthesis of various bicyclic frameworks. This reaction demonstrates broad substrate scope and functional group tolerance. nih.gov

Another powerful strategy is the intramolecular [2+2] photocycloaddition. The irradiation of acidified acetone (B3395972) solutions of trans-N-cinnamyl-N-allylamines with a high-pressure mercury lamp has been shown to produce 3-azabicyclo[3.2.0]heptanes in good yields and with very high diastereoselectivity for the exo-aryl isomers. clockss.org Similarly, organophotoredox-catalyzed radical anion [2+2] photocycloadditions of aryl bis-enones, mediated by Eosin Y and promoted by lithium bromide under visible light, provide access to highly substituted bicyclo[3.2.0]heptanes. mdpi.comnih.gov The use of chiral oxazolidinone auxiliaries attached to the bis-enone substrates has enabled the synthesis of enantioenriched products. mdpi.comnih.gov

Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes represents another innovative approach, yielding bicyclo[3.2.0]heptanes and bicyclo[4.2.0]octanes. ethz.ch This reaction proceeds through a tandem Prins addition/ring expansion/1,2-silyl shift cascade. ethz.ch

Dearomatization Strategies for Azabicyclo[3.2.0]heptane Motifs

Dearomatization reactions offer a powerful and increasingly popular method for accessing three-dimensional molecular architectures from simple, flat aromatic starting materials. researchgate.netbohrium.comprinceton.edu In the context of bicyclo[3.2.0]heptane synthesis, dearomatization provides a direct route to the azabicyclo[3.2.0]heptane motif, an important nitrogen-containing analogue.

A significant strategy involves the reaction of nitroarenes with triisopropyl phosphite (B83602) and amines under blue LED irradiation. researchgate.net This photochemical process constructs the 2-azabicyclo[3.2.0]heptane skeleton. rsc.orgrsc.orgresearchgate.net This method is part of a broader trend of using visible-light-promoted reactions to achieve dearomative cycloadditions. bohrium.com The use of visible light energy transfer catalysis has been instrumental in rejuvenating dearomative cycloaddition reactions, making them more efficient and applicable to a wider range of substrates. bohrium.com These strategies are attractive because they start with readily available and inexpensive aromatic compounds and convert them into complex, sp³-rich scaffolds in a single step. bohrium.com

Installation and Functionalization of the Carboxamide Moiety

Once the bicyclo[3.2.0]heptane scaffold is constructed, the next critical step is the installation and potential further functionalization of the carboxamide group.

Direct amidation of a carboxylic acid is the most straightforward approach to forming a carboxamide. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine. In the context of bicyclo[3.2.0]heptane-6-carboxylic acid, this would be a standard and reliable method, provided the carboxylic acid itself is accessible. mdpi.comucl.ac.uk

Alternatively, functional group interconversion provides a versatile toolbox for arriving at the carboxamide. ub.edu For instance, a bicyclo[3.2.0]heptane-6-carbonitrile could be hydrolyzed to the corresponding carboxylic acid, which is then converted to the amide. Conversely, the nitrile could potentially be directly converted to the amide under specific hydration conditions. If the synthesis yields a bicyclo[3.2.0]heptane with a different functional group at the 6-position, such as an ester or an alcohol, these can also be converted to the carboxamide. An ester can undergo aminolysis, although this can be slower than amidation of a carboxylic acid. mdpi.com An alcohol would first need to be oxidized to the carboxylic acid before amidation.

In the synthesis of related bicyclic β-lactam antibiotics, such as 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylic acid derivatives, the carboxyl group is often protected as an ester (e.g., a benzyl (B1604629) ester) during the synthesis and then deprotected in a final step. google.com The resulting carboxylic acid can then be converted to various derivatives, including amides. google.com This highlights the common strategy of carrying a precursor functional group through a synthetic sequence before converting it to the desired carboxamide in a late-stage functionalization.

Synthesis from Precursor Carboxylic Acids (Bicyclo[3.2.0]heptane-6-carboxylic acid)

The most direct and common method for the synthesis of this compound is through the conversion of its corresponding carboxylic acid, Bicyclo[3.2.0]heptane-6-carboxylic acid. This transformation typically involves the activation of the carboxylic acid followed by the reaction with an amine.

The activation of the carboxylic acid is a crucial step to enhance its reactivity towards the amine. Several coupling reagents are widely employed for this purpose, with carbodiimides being among the most common. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are effective for this transformation. nih.govrsc.org

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. rsc.org This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea (B33335) byproduct. The addition of HOBt can improve the efficiency of the reaction by forming an active ester intermediate, which is less prone to side reactions and can facilitate the coupling with less reactive amines. nih.gov

A typical reaction procedure involves dissolving the Bicyclo[3.2.0]heptane-6-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagents (e.g., EDC and HOBt) and the amine (e.g., ammonia for the primary carboxamide, or a primary/secondary amine for N-substituted carboxamides) are then added. The reaction is typically stirred at room temperature until completion. fishersci.co.uk

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Additive Typical Solvent Byproduct
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) 1-Hydroxybenzotriazole (HOBt) Dichloromethane (DCM), Dimethylformamide (DMF) Water-soluble urea
Dicyclohexylcarbodiimide (DCC) 1-Hydroxybenzotriazole (HOBt) Dichloromethane (DCM) Dicyclohexylurea (DCU)
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) - Dimethylformamide (DMF) Hexamethylphosphoramide (HMPA)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) - Dimethylformamide (DMF) Tetramethylurea

Derivatization of Pre-existing Carboxamide Groups

Once the this compound scaffold is obtained, the carboxamide group itself can be a site for further chemical modifications, leading to a variety of derivatives.

One common derivatization is the N-alkylation or N-arylation of the primary carboxamide. This can be achieved by deprotonating the amide with a suitable base to form an amidate anion, which then acts as a nucleophile to react with an alkyl or aryl halide.

Another significant transformation of a primary carboxamide is the Hofmann rearrangement , which converts the amide into a primary amine with one less carbon atom. wikipedia.org This reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. wikipedia.org The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.org This method provides a route to 6-aminobicyclo[3.2.0]heptane from this compound.

The carboxamide group can also undergo reduction to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.com The reaction involves the conversion of the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-), yielding 6-(aminomethyl)bicyclo[3.2.0]heptane.

Table 2: Key Derivatization Reactions of this compound

Reaction Reagents Product Functional Group
N-Alkylation Base (e.g., NaH), Alkyl halide (R-X) N-Substituted Amide
Hofmann Rearrangement Br₂, NaOH Primary Amine (with one less carbon)
Reduction LiAlH₄, then H₂O workup Amine

Stereochemical Aspects and Control in Bicyclo 3.2.0 Heptane 6 Carboxamide Synthesis

Enantioselective and Diastereoselective Synthetic Pathways

Achieving stereocontrol in the synthesis of the bicyclo[3.2.0]heptane core relies on several advanced synthetic strategies. These methods aim to influence the formation of specific enantiomers and diastereomers.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed. This strategy has been effectively applied to the synthesis of bicyclo[3.2.0]heptane systems.

A notable example involves an organophotoredox-catalyzed anion radical [2+2] photocycloaddition. mdpi.comnih.gov In this approach, chiral oxazolidinone auxiliaries are attached to aryl bis-enone substrates. Under visible light irradiation with a photocatalyst like Eosin Y, these substrates undergo cyclization to form enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.comnih.gov The chiral auxiliary guides the cycloaddition, leading to the preferential formation of specific diastereomers. Although sixteen different stereoisomers are theoretically possible from the creation of four new stereocenters, this method yields only two, with the cis-anti diastereoisomers being the major products. mdpi.comnih.gov

SubstrateAuxiliaryPhotocatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Aryl bis-enone with (S)-oxazolidinone(S)-oxazolidinoneEosin Y>95:590%
Aryl bis-enone with (R)-oxazolidinone(R)-oxazolidinoneEosin Y>95:588%

This table presents illustrative data based on findings for the stereoselective synthesis of bicyclo[3.2.0]heptanes using chiral auxiliaries. mdpi.com

Another approach utilizes a chiral auxiliary derived from D-mannitol to construct a 1,6-diene. A subsequent copper(I)-catalyzed intramolecular [2+2] photocycloaddition yields a substituted bicyclo[3.2.0]heptane derivative with high stereocontrol. ias.ac.in

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is a highly efficient method for controlling stereochemistry. For bicyclo[3.2.0]heptane systems, metal-catalyzed [2+2] cycloadditions are prominent.

A strategy using a photoexcited copper/BINAP complex facilitates an intramolecular [2+2] cycloaddition of linear dienes under visible light. acs.orgnih.gov This method is advantageous due to the use of a cost-effective copper catalyst and achieves both high yields (up to 98%) and excellent diastereoselectivity (>20:1 d.r.). acs.orgnih.gov The reaction proceeds under mild conditions and provides an efficient route to the bicyclo[3.2.0]heptane framework. acs.orgnih.gov

SubstrateCatalyst SystemYieldDiastereomeric Ratio (d.r.)
N-allyl-N-benzylcinnamamideCu(I)/BINAP, Visible Light96%Single diastereomer
Benzothiophene derivativeCu(I)/BINAP, Visible Light>98%>20:1
Benzopyran derivativeCu(I)/BINAP, Visible Light95%>20:1

This table summarizes findings from the copper-catalyzed intramolecular [2+2] cycloaddition to form bicyclo[3.2.0]heptane derivatives. acs.org

Other catalytic systems have also been developed. For instance, gold and ruthenium catalysts have been used for the enantioselective [2+2] cyclization of allenenes to produce bicyclo[3.2.0]heptanes. taltech.ee Furthermore, palladium-catalyzed C–H activation has been reported for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.org

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity. capes.gov.br For the synthesis of a chiral precursor to Bicyclo[3.2.0]heptane-6-carboxamide, the asymmetric reduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one is a key step. This ketone is the direct precursor to the corresponding amine via reductive amination, which can then be acylated to the target carboxamide.

Studies have shown that various biocatalysts can effectively resolve the racemic ketone. For example, the yeast Mortierella ramanniana can reduce the (+)-(1R,5S)-ketone to the corresponding 6-endo-alcohol, leaving the (-)-(1S,5R)-ketone unreacted. nih.gov This kinetic resolution provides access to both enantiomers of the ketone and the corresponding chiral alcohol.

Furthermore, isolated alcohol dehydrogenases (ADHs) have been tested for this transformation. Enzymes from horse liver (HLADH), Thermoanaerobium brockii (TBADH), and Rhodococcus ruber (HSDH) have shown varying degrees of activity and selectivity in the reduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one and its derivatives. nih.gov This enzymatic approach offers a green and highly selective route to chiral building blocks essential for the synthesis of specific stereoisomers of this compound. nih.gov

BiocatalystSubstrateProductEnantiomeric Excess (ee)
Mortierella ramanniana(rac)-bicyclo[3.2.0]hept-2-en-6-one6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol89%
Unreacted (+)-(1R,5S)-ketone84%
Bakers' Yeast (Fermipan)(rac)-bicyclo[3.2.0]hept-2-en-6-one6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol>98%

This table highlights results from the biocatalytic reduction of a key ketone precursor for the bicyclo[3.2.0]heptane system. nih.gov

Analysis of Stereoisomerism in this compound

The rigid, fused-ring structure of this compound gives rise to complex stereoisomerism. Understanding the possible isomers and their relationships is crucial for synthesis and characterization.

The this compound molecule possesses multiple chiral centers. The two bridgehead carbons (C1 and C5) are stereogenic. Additionally, the carbon atom to which the carboxamide group is attached (C6) is also a chiral center. Therefore, the basic scaffold contains at least three chiral centers, leading to a theoretical maximum of 2³ = 8 stereoisomers (four pairs of enantiomers).

The presence of these chiral centers means the molecule is chiral, unless a plane of symmetry exists within the molecule, which would render it a meso compound. youtube.com For the unsubstituted this compound, no such plane of symmetry is present, and therefore all stereoisomers are chiral. The relationship between a non-superimposable mirror image pair is that of enantiomers. youtube.comjove.com

Diastereomers are stereoisomers that are not mirror images of each other. In the bicyclo[3.2.0]heptane system, diastereomerism arises from two main sources: the fusion of the cyclobutane (B1203170) and cyclopentane (B165970) rings, and the relative orientation of substituents.

Ring Fusion : The five- and four-membered rings can be fused in a cis or trans manner. In a cis-fused system, the hydrogens at the bridgehead carbons (C1 and C5) are on the same face of the molecule. In a trans-fused system, they are on opposite faces. The cis-fused isomer is generally more stable and more commonly formed in synthetic reactions, such as the syn-closure pathway observed in photocycloadditions. mdpi.com

Substituent Orientation : The carboxamide group at C6 can be oriented in two different ways relative to the bicyclic framework. These are typically described as endo or exo. The exo position generally points away from the larger five-membered ring, while the endo position points towards it. The stereochemical outcome of synthetic reactions, such as the preference for exo diastereomers in some [2+2] photocycloadditions, dictates which diastereomer is formed. taltech.ee

The combination of ring fusion stereochemistry and substituent orientation results in a variety of diastereomeric relationships. For example, the cis-fused, exo-carboxamide isomer is a diastereomer of the cis-fused, endo-carboxamide isomer. Both of these are also diastereomers of their corresponding trans-fused counterparts.

Conformational Analysis of the Bicyclo[3.2.0]heptane Core

The bicyclo[3.2.0]heptane framework, a fused ring system comprising a cyclopentane and a cyclobutane ring, exhibits a notable degree of conformational rigidity. This structural feature is of significant interest as it provides a stable and predictable three-dimensional scaffold for the spatial arrangement of functional groups. nih.govresearchgate.net Computational modeling and experimental data, including X-ray crystallography, have consistently shown that the bicyclic core has an intrinsic preference for specific conformations, which are largely maintained even with various substitution patterns. researchgate.netregionh.dkresearchgate.net This inherent structural bias is crucial for its application in designing molecules where precise positioning of pharmacophoric groups is required. nih.govresearchgate.net

Preferred Conformations and Flexibility

The bicyclo[3.2.0]heptane system is not planar and adopts puckered conformations to relieve ring strain. The most stable conformation is generally found to be a boat-like form. nih.govregionh.dk More specifically, analysis reveals that both the five-membered cyclopentane ring and the four-membered cyclobutane ring typically adopt "envelope" conformations. stackexchange.com

There are two primary, distinct, stable forms of the bicyclo[3.2.0]heptane molecule: the endo and exo conformers. stackexchange.com

Endo-conformation: This is the most stable form, where the methylene (B1212753) group of the cyclopentane ring is bent towards the cyclobutane ring. stackexchange.com This conformer possesses Cs symmetry, with both the cyclobutane and cyclopentane moieties in envelope forms. stackexchange.com

Exo-conformation: In this less stable form, the methylene group is bent away from the cyclobutane ring. This arrangement introduces slight distortions in both rings, and the molecule does not retain a plane of symmetry. stackexchange.com

Conformational Analysis of Bicyclo[3.2.0]heptane

ConformerDescriptionRelative StabilitySymmetryReference
EndoThe methylene group of the cyclopentane ring is bent towards the cyclobutane ring. Both rings are in an envelope form.Most StableC~s~ stackexchange.com
ExoThe methylene group is bent away from the cyclobutane ring. Both rings are slightly distorted.Less StableC~1~ stackexchange.com
TwistA highly unstable form where both the cyclobutane and cyclopentane rings are in twisted forms.Most UnstableC~2~ stackexchange.com

Influence of Substituents on Conformational Preferences

While the bicyclo[3.2.0]heptane core is inherently rigid, the presence and stereochemistry of substituents can influence the preferred conformation. nih.govresearchgate.netregionh.dk However, studies show that the fundamental boat-like conformation of the bicyclic core remains remarkably consistent across a wide array of substitution patterns. nih.govresearchgate.netregionh.dk

The effect of substitution is particularly evident in heteroatomic analogues of the bicyclo[3.2.0]heptane system, such as 2-thiabicyclo[3.2.0]heptan-6-ones. In these systems, the stereochemistry of a substituent at the C3 position dictates the envelope conformation of the fused rings. researchgate.net

3β-substituents: These substituents favor an endo envelope conformation. researchgate.net

3α-substituents: These substituents lead to a preference for an exo envelope conformation. researchgate.net

This conformational control is attributed, in part, to an anomeric effect that favors an axial orientation for the C3 substituent. researchgate.net Furthermore, bulky substituents at the C7 position can overcome the inherent conformational preferences of the bridgehead carbons, influencing the stereochemical outcome of reactions at an adjacent carbonyl group. mdpi.comnih.gov Positional isomerism of substituents, such as a methyl group at the C1 versus the C5 position, can also affect the system's conformational flexibility and reactivity.

Effect of Substituents on Bicyclo[3.2.0]heptane Analogue Conformation

Substituent Position & StereochemistryFavored ConformationSystem StudiedReference
3β-substituentEndo envelope2-Thiabicyclo[3.2.0]heptan-6-one researchgate.net
3α-substituentExo envelope2-Thiabicyclo[3.2.0]heptan-6-one researchgate.net
Bulky C7-substituentCan reverse inherent bridgehead effects(rac)-bicyclo[3.2.0]ketones mdpi.comnih.gov
C1 vs. C5-methylAffects conformational flexibilitycis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester

Conformational Locking Principles

The bicyclo[3.2.0]heptane skeleton serves as a prime example of a conformationally locked core. nih.govresearchgate.netconsensus.app This "locking" arises from the fusion of the cyclobutane and cyclopentane rings, which severely restricts the conformational freedom typically seen in monocyclic systems. acs.org The placement of substituents into specific pseudo-equatorial or pseudo-axial positions effectively locks the molecule into a fixed three-dimensional orientation. nih.govresearchgate.net

This principle is exemplified in studies of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids. Despite different substituent arrangements and crystal packing forces, the bicyclic core units in both stereoisomers adopt virtually identical boat-like structures. nih.govresearchgate.net This demonstrates the intrinsic property of the bicyclo[3.2.0]heptane core to maintain its conformation regardless of the substitution pattern. nih.govresearchgate.netregionh.dk The resulting rigid scaffold is highly valuable for designing molecules where the spatial and directional fixation of pharmacophoric groups is essential for biological activity. nih.govresearchgate.net This conformational locking provides a solid foundation for the development of new therapeutic strategies by embedding bioactive motifs within the rigid bicyclic framework. researchgate.net

Reactivity and Transformational Chemistry of Bicyclo 3.2.0 Heptane 6 Carboxamide

The bicyclo[3.2.0]heptane framework is a strained bicyclic system that is a common motif in numerous natural products. rsc.orgrsc.orgrsc.orgarkat-usa.org Its unique three-dimensional structure and inherent ring strain dictate its chemical reactivity, making it a versatile scaffold for complex molecular architectures. rsc.orgrsc.org The reactivity of bicyclo[3.2.0]heptane-6-carboxamide is largely governed by the interplay between the strained cyclobutane (B1203170) and cyclopentane (B165970) rings and the electronic nature of the carboxamide substituent.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For bicyclo[3.2.0]heptane derivatives, ¹H and ¹³C NMR are fundamental for elucidating the proton and carbon frameworks, while advanced techniques offer deeper insights into spatial relationships and complex structures.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for determining the connectivity of protons and the relative stereochemistry of substituents in bicyclo[3.2.0]heptane systems. The rigid, fused-ring structure of the bicyclo[3.2.0]heptane core leads to complex and often well-resolved splitting patterns that are highly informative.

The chemical shifts of the protons are influenced by their local electronic environment and spatial orientation. Protons on the cyclobutane (B1203170) ring are typically observed at different chemical shifts from those on the cyclopentane (B165970) ring. The stereochemistry of the carboxamide group at the C-6 position significantly influences the chemical shifts of the neighboring protons.

Analysis of coupling constants (J-values) is crucial for establishing proton-proton connectivity and dihedral angles, which in turn helps to define the conformation of the five-membered ring, often found in a twist conformation. researchgate.net For instance, the coupling between the bridgehead protons and adjacent protons provides key information about the ring fusion.

Table 1: Representative ¹H NMR Data for a Bicyclo[3.2.0]heptane Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-12.8 - 3.2m-
H-2 (endo)1.8 - 2.0m-
H-2 (exo)2.1 - 2.3m-
H-3 (endo)1.7 - 1.9m-
H-3 (exo)2.0 - 2.2m-
H-41.9 - 2.1m-
H-52.9 - 3.3m-
H-62.5 - 2.9m-
-CONH₂5.5 - 7.5br s-
Note: This table presents expected ranges and multiplicities based on data for related bicyclo[3.2.0]heptane structures. Actual values for bicyclo[3.2.0]heptane-6-carboxamide may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to identify all unique carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., sp³, sp², carbonyl) and its local chemical environment. The bicyclo[3.2.0]heptane framework will exhibit a set of signals corresponding to the seven carbon atoms of the fused rings, with the carboxamide carbonyl carbon appearing at a characteristic downfield shift.

The chemical shifts for the skeletal carbons of bicyclo[3.2.0]heptane derivatives have been extensively studied. cdnsciencepub.com The position of the carboxamide substituent at C-6 will influence the chemical shifts of the adjacent carbons (C-5, C-7) and, to a lesser extent, other carbons in the ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C-140 - 45
C-225 - 30
C-328 - 33
C-430 - 35
C-545 - 50
C-650 - 55
C-735 - 40
C=O (Amide)170 - 175
Note: These are predicted chemical shift ranges based on known substituent effects and data from similar bicyclic compounds. organicchemistrydata.orgnih.gov

For complex molecules like this compound, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton connectivity throughout the entire carbon skeleton. taltech.ee

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each proton to its corresponding carbon. taltech.ee

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. taltech.ee

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Protons that are close in space, even if they are not directly bonded, will show cross-peaks. This is invaluable for determining the stereochemistry, such as the endo or exo orientation of substituents on the bicyclic frame. researchgate.net

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated analogues of this compound. icpms.cz The ¹⁹F nucleus has a natural abundance of 100% and a large chemical shift range, which minimizes signal overlap and provides detailed structural information. nih.govnih.gov

In fluorinated derivatives, such as 6-fluoro- or 6,6-difluoro-bicyclo[3.2.0]heptane-6-carboxamide, the ¹⁹F NMR spectrum will show distinct signals for each unique fluorine atom. The chemical shifts are highly sensitive to the local electronic environment. Furthermore, coupling between ¹⁹F and nearby ¹H or other ¹⁹F nuclei provides valuable information about the connectivity and stereochemistry of the fluorine substituents.

Table 3: Illustrative ¹⁹F NMR Data for a Fluorinated Bicyclo[3.2.0]heptane Derivative

Fluorine PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F (gem-difluoro at C-6)-90 to -120dJFF = ~150-250
Note: The chemical shift is referenced to an external standard, commonly CFCl₃. The large geminal F-F coupling is characteristic.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide the exact molecular mass of this compound, which allows for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₈H₁₃NO) is approximately 139.0997 Da.

Electron ionization (EI) mass spectrometry will cause the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule and can be used for identification. The fragmentation of bicyclo[3.2.0]heptane derivatives often involves characteristic cleavages of the strained four-membered ring and the five-membered ring. researchgate.net The presence of the carboxamide group will also lead to specific fragmentation pathways, such as the loss of NH₂ or the entire CONH₂ group. Chemical ionization (CI) is a softer ionization technique that typically results in a more prominent molecular ion peak, which is useful for confirming the molecular weight. researchgate.net

GC-MS for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of a sample and identifying its components. In the analysis of a synthesized sample of this compound, GC would separate the target compound from any starting materials, byproducts, or solvents. The retention time in the gas chromatogram would be characteristic of the compound under specific column and temperature conditions.

Following separation, the mass spectrometer would provide a mass spectrum, which is a fingerprint of the molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound (C₈H₁₃NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely show characteristic losses of the carboxamide group (CONH₂) and fragments corresponding to the bicyclo[3.2.0]heptane ring system.

Table 1: Expected GC-MS Data for this compound

Parameter Expected Observation
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Expected [M]⁺ Peak m/z 139
Key Fragmentation Patterns Fragments corresponding to the loss of •NH₂ (m/z 123), •CONH₂ (m/z 95), and characteristic bicyclic ring fragments.

Note: This table is predictive and not based on published experimental data for this specific compound.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are fundamental for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

Identification of Functional Groups (e.g., Carboxamide)

For this compound, the IR spectrum would be dominated by the characteristic absorptions of the amide functional group. A primary amide exhibits several distinct peaks:

N-H Stretching: Two bands are typically observed in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): A strong absorption peak is expected around 1680-1630 cm⁻¹. The exact position can be influenced by hydrogen bonding.

N-H Bending (Amide II band): This band appears in the range of 1640-1550 cm⁻¹.

C-N Stretching: This absorption is typically found in the 1400-1200 cm⁻¹ region.

The spectrum would also show C-H stretching vibrations from the aliphatic bicyclic ring just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide (N-H) Asymmetric & Symmetric Stretch 3350 - 3180 Medium-Strong
Amide (C=O) Stretch (Amide I) 1680 - 1630 Strong
Amide (N-H) Bend (Amide II) 1640 - 1550 Medium-Strong
Amide (C-N) Stretch 1400 - 1200 Medium
Alkyl (C-H) Stretch 2960 - 2850 Medium-Strong
Alkyl (C-H) Bend 1470 - 1350 Medium

Note: This table is predictive and based on characteristic functional group frequencies, not on published experimental data for this specific compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry and conformation of a molecule. For this compound, a single crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsional angles.

This analysis would confirm the fused four- and five-membered ring structure of the bicyclo[3.2.0]heptane core. Studies on related bicyclo[3.2.0]heptane derivatives have shown that the five-membered ring often adopts an envelope or twist conformation. researchgate.netrsc.org The crystallographic data would also unequivocally establish the stereochemical relationship of the carboxamide group at the C-6 position relative to the rest of the bicyclic framework (i.e., exo or endo configuration). Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which are crucial in determining the solid-state architecture.

Table 3: Expected X-ray Crystallography Parameters for this compound

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group Defines the symmetry of the crystal lattice.
Unit Cell Dimensions a, b, c, α, β, γ
Bond Lengths & Angles Precise measurements of all atomic connections.
Torsional Angles Defines the conformation of the rings and substituent.
Stereochemistry Unambiguous assignment of exo/endo configuration.
Intermolecular Interactions Identification of hydrogen bonding networks.

Note: This table outlines the parameters that would be obtained from an X-ray crystallographic study and is not based on published experimental data for this specific compound.

Computational and Theoretical Investigations of Bicyclo 3.2.0 Heptane Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the study of bicyclo[3.2.0]heptane derivatives. These methods allow for a detailed examination of the electronic structure, stability, and reactivity of these molecules.

Electronic Structure and Stability Analysis

For instance, studies on various bicyclo[3.2.0]heptane derivatives have consistently shown that the fused ring system influences the electronic properties of substituents. The stability of different stereoisomers, such as those with substituents in exo or endo positions, can be quantitatively assessed by comparing their calculated electronic energies. In the case of bicyclo[3.2.0]heptane-6-carboxamide, DFT calculations would be employed to determine the preferred orientation of the carboxamide group and to analyze the electronic interactions between the amide functionality and the bicyclic core.

Theoretical investigations have been successfully used to rationalize the high regio- and stereoselectivity observed in reactions involving bicyclo[3.2.0]heptane frameworks. acs.org DFT calculations can model the transition states of reaction pathways, and the calculated energy barriers provide a quantitative measure of the likelihood of different outcomes. nih.gov For example, in the synthesis of spiro[1-azabicyclo[3.2.0]heptane] derivatives, DFT studies have been used to explain the exclusive formation of a single diastereomer by analyzing the free energy profiles of competing reaction pathways. acs.org

Prediction of Reactivity and Reaction Pathways

A significant application of quantum chemical calculations is the prediction of chemical reactivity and the elucidation of reaction mechanisms. For bicyclo[3.2.0]heptane systems, which can undergo a variety of transformations such as cycloadditions, rearrangements, and ring-openings, DFT has been pivotal.

Computational studies on the photocycloaddition of enones to form bicyclo[3.2.0]heptanes have utilized DFT to explain the stereoselective outcomes. mdpi.com By modeling the reaction intermediates and transition states, researchers can propose plausible reaction mechanisms that are consistent with experimental observations. mdpi.com For this compound, DFT could be used to predict its susceptibility to nucleophilic or electrophilic attack at various positions, as well as the feasibility of intramolecular reactions. The calculated Gibbs free energy profiles for potential reaction pathways can guide synthetic efforts by identifying the most favorable conditions and predicting the major products. mdpi.com

Strain Energy Calculations

The bicyclo[3.2.0]heptane skeleton possesses significant ring strain due to the presence of the four-membered cyclobutane (B1203170) ring. This strain is a key determinant of the molecule's reactivity. Computational methods provide a means to quantify this strain energy. Isodesmic and homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often used in conjunction with quantum chemical calculations to determine the strain energy of cyclic and polycyclic molecules.

Table 1: Calculated Strain Energies of Related Bicyclic Systems

Compound Computational Method Calculated Strain Energy (kcal/mol)
Bicyclo[3.2.0]heptane MM2 ~30.5
Bicyclo[3.1.0]hexane - Higher angular strain than bicyclo[3.2.0]heptane

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally more efficient way to explore the conformational space and dynamic behavior of molecules like this compound.

Conformational Energy Landscapes

The bicyclo[3.2.0]heptane core is known to be conformationally locked. nih.gov Experimental data from X-ray crystallography and electron diffraction, supported by molecular mechanics calculations (such as MM2), have consistently shown that the bicyclo[3.2.0]heptane system predominantly adopts a boat-like endo conformation. nih.gov This intrinsic conformational preference is largely unaffected by various substitution patterns. nih.gov

For this compound, molecular mechanics simulations would be used to explore the conformational energy landscape, focusing on the orientation of the carboxamide substituent. The two primary conformers would be the exo and endo isomers, and their relative energies would determine the equilibrium population of each. These simulations can provide valuable information on the preferred three-dimensional structure of the molecule, which is crucial for understanding its biological activity and interactions with other molecules.

Table 2: Conformational Preferences in Bicyclo[3.2.0]heptane Systems

System Method Predominant Conformation Key Findings
Bicyclo[3.2.0]heptane Derivatives Electron Diffraction & MM2 endo (boat-like) The endo conformation is favored, with a flap angle of about 65.0° at C6.
Substituted Bicyclo[3.2.0]heptanes X-ray & in silico models Boat-like The core conformation is largely independent of the substitution pattern. nih.gov

Modeling Solvent Effects on Reaction Kinetics

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Molecular dynamics simulations are particularly well-suited for modeling the explicit interactions between a solute, such as this compound, and the surrounding solvent molecules.

By performing MD simulations in different solvent environments, it is possible to understand how the solvent stabilizes or destabilizes reactants, transition states, and products. This information can be used to predict how reaction kinetics will change with the solvent. For example, in the context of the synthesis of bicyclo[3.2.0]heptanes via photocycloaddition, computational models that include solvent effects (e.g., Polarizable Continuum Model - PCM in DFT calculations) have been employed to better match experimental results. mdpi.com For a molecule like this compound, MD simulations could be used to study its solvation shell and to model the influence of the solvent on its conformational equilibrium and reactivity.

Transition State Analysis and Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and rearrangement of bicyclo[3.2.0]heptane systems. Through the use of methods like Density Functional Theory (DFT), researchers can model reaction pathways, characterize the geometries of transition states, and calculate their relative energies. This theoretical insight is crucial for understanding reaction outcomes, including stereoselectivity and regioselectivity, and for rationalizing experimentally observed phenomena.

One significant area of investigation has been the [2+2] photocycloaddition reactions used to construct the bicyclo[3.2.0]heptane framework. In the organophotoredox-catalyzed synthesis of bicyclo[3.2.0]heptanes from aryl bis-enone derivatives, for instance, DFT calculations have provided a detailed picture of the reaction mechanism. mdpi.com These studies have shown that the reaction proceeds through a radical anion intermediate, and the subsequent intramolecular cycloaddition leads to the formation of a bicyclic radical anion. mdpi.com The stereochemical outcome of this process is determined by the relative energies of the various possible transition states. mdpi.com

Computational analyses have revealed that the formation of cis-anti products is favored due to the lower energy of the corresponding transition states. mdpi.com For example, in a specific system studied, the transition states leading to the cis-anti diastereoisomers were found to be the lowest in energy, which aligns with the experimental observation of these products as the major isomers. mdpi.com The calculated Gibbs free energy profiles for the formation of different diastereomeric bicyclo[3.2.0]heptanes from key intermediates provide a quantitative basis for this preference. mdpi.com

Table 1: Calculated Relative Gibbs Free Energies of Transition States in a [2+2] Photocycloaddition

Transition State Pathway Relative Gibbs Free Energy (kcal/mol)
TS2(Ga→Haa) cis-anti closure +4.0
TS2(Ga→Hba) cis-anti closure +6.4

Data computed at the uM06-2X/6-31G(d,p)/PCM (CH3CN) level of theory. mdpi.com The energies are relative to the Ga intermediate. mdpi.com

Theoretical studies have also been instrumental in understanding the rearrangements of various bicyclo[3.2.0]heptane isomers. For isomers on the C(7)H(6) potential energy surface, DFT calculations have been used to optimize the structures of both the ground state molecules and the transition states that connect them. nih.gov These investigations have shed light on the thermal interconversions of species such as bicyclo[3.2.0]hepta-1,3,6-triene and cyclohepta-1,2,4,6-tetraene. nih.gov

For example, the ring-opening of bicyclo[3.2.0]hepta-3,6-diene-2-ylidene to cycloheptatetraene has been shown to have a relatively low activation barrier of 5 kcal/mol. nih.gov In contrast, the rearrangement of bicyclo[3.2.0]hepta-1,3,6-triene to the same cycloheptatetraene involves a much higher barrier of 35 kcal/mol. nih.gov This type of quantitative data is essential for predicting the feasibility and conditions required for such rearrangements. The proximity in energy of the computed transition states for the electrocyclic ring closure of cycloheptatetraene and a degenerate 1,5-sigmatropic hydrogen shift in the triene has also provided a rationale for experimentally observed carbon-label scrambling at high temperatures. nih.gov

Table 2: Calculated Barriers for Rearrangement of C(7)H(6) Isomers

Rearrangement Reactant Product Calculated Barrier (kcal/mol)
Ring Opening Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene Cycloheptatetraene 5
Rearrangement Bicyclo[3.2.0]hepta-1,3,6-triene Cycloheptatetraene 35

Data obtained from density functional theory calculations (BLYP/6-31G) with higher-level single-point energy calculations (CCSD(T), CASPT2N). nih.gov

Furthermore, computational investigations have been applied to transition metal-catalyzed reactions involving bicyclo[3.2.0]heptane systems. For instance, DFT calculations have been used to assess the feasibility of nickel(0)-promoted mdpi.comresearchgate.net sigmatropic rearrangements of bicyclo[3.2.0]hept-2-enes to bicyclo[2.2.1]hept-2-enes. researchgate.net These theoretical models predict that the intervention of a transition metal can lower the reaction barrier and alter the stereoselectivity of the rearrangement. researchgate.net In the context of gold(I)-catalyzed cycloisomerization of 1,6-enynes to produce bicyclo[3.2.0]hept-6-en-2-ones, DFT studies have indicated that the most probable reaction pathway involves a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement. acs.org

The elucidation of reaction mechanisms through transition state analysis is not limited to thermal and photochemical reactions. In biocatalytic processes, where experimental characterization of transition states is particularly challenging, computational modeling plays a critical role in understanding enzyme stereocontrol. For bicyclo[3.2.0]heptane and its derivatives, theoretical investigations continue to provide deep molecular-level insights into their formation and reactivity, guiding synthetic efforts and explaining complex reaction outcomes.

Applications in Advanced Organic Synthesis

Bicyclo[3.2.0]heptane-6-carboxamide as a Versatile Synthetic Intermediate

This compound and its closely related derivatives serve as highly adaptable intermediates in the synthesis of a wide array of complex molecular architectures. The strained bicyclic system provides a platform for a variety of chemical transformations, enabling chemists to access structurally diverse compounds.

Precursor to Structurally Diverse Bicyclic Scaffolds

The inherent reactivity of the bicyclo[3.2.0]heptane core allows for its transformation into a variety of other bicyclic systems. Strategic bond cleavage and rearrangement reactions can be employed to expand or contract the ring system, leading to the formation of different bicyclic frameworks. For instance, studies have shown that through selective C-C bond cleavage, the bicyclo[3.2.0]heptane skeleton can be remodeled to afford bicyclo[3.1.1]heptane and bicyclo[3.2.1]octane cores. These transformations open up avenues to new chemical spaces and provide access to a broader range of molecular scaffolds for drug discovery and material science.

Building Block for Complex Polycyclic Systems

The functionalized nature of this compound makes it an ideal starting point for the construction of more intricate polycyclic systems. The amide group can be readily converted into other functional groups, such as carboxylic acids, amines, or ketones, which can then participate in further cyclization reactions. For example, intramolecular [2+2] photocycloaddition reactions of derivatives of 4-hydroxycyclopent-2-enone are a common strategy to construct the bicyclo[3.2.0]heptane skeleton, which can then be elaborated into more complex polycyclic structures. This approach has been instrumental in the synthesis of various natural products and their analogs.

Synthesis of Natural Product Scaffolds and Analogs

The bicyclo[3.2.0]heptane motif is a recurring feature in a number of natural products, many of which exhibit significant biological activity. Consequently, the development of synthetic routes to this scaffold and its derivatives, including this compound, is of great interest to the scientific community.

Intermediates for Prostanoids and Jasmonoids

Bicyclo[3.2.0]heptane derivatives are well-established precursors in the synthesis of prostanoids and jasmonoids, two important classes of lipid-derived signaling molecules. The strategic manipulation of the bicyclo[3.2.0]heptane framework, often involving oxidative cleavage of the cyclobutane (B1203170) ring, allows for the introduction of the characteristic side chains of these natural products. For example, spiro[bicyclo[3.2.0]heptane-2,2'-dioxolan]-6-one, a close relative of the title compound, can be elaborated into precursors for both prostaglandins (B1171923) and jasmonates through complementary oxidative processes. The synthesis of bicyclo[3.2.0]heptane analogues of prostacyclin has also been reported, demonstrating the utility of this scaffold in creating simplified and accessible models for studying structure-activity relationships.

Synthesis of Other Natural Product Derivatives Bearing the Bicyclo[3.2.0]heptane Skeleton

Beyond prostanoids and jasmonoids, the bicyclo[3.2.0]heptane core is found in a diverse array of other natural products. Synthetic strategies leveraging this compound and related intermediates have been employed to access these complex molecules. For instance, the total synthesis of humilisin E, a diterpenoid with a rare epoxidized cyclononene (B11951088) fused to a bicyclo[3.2.0]heptane core, has been a subject of synthetic efforts. These syntheses often rely on the stereocontrolled construction of the bicyclic core early in the synthetic sequence.

Contribution to Chemical Space Exploration and Library Synthesis

The unique three-dimensional structure of the bicyclo[3.2.0]heptane scaffold makes it a valuable component in the exploration of new chemical space for drug discovery. The generation of libraries of compounds based on this framework allows for the systematic investigation of structure-activity relationships and the identification of novel therapeutic agents.

Design of Rigid Scaffolds for Conformational Control in Molecular Design

The rigid nature of the bicyclo[3.2.0]heptane core is a highly desirable feature in medicinal chemistry and materials science. researchgate.net By incorporating this scaffold into larger molecules, chemists can exert a significant degree of conformational control, locking specific pharmacophoric groups into well-defined spatial orientations. nih.gov This is crucial for optimizing interactions with biological targets such as enzymes and receptors, which often have specific binding pocket geometries.

The bicyclo[3.2.0]heptane system inherently favors a boat-like conformation, a property that is largely unaffected by various substitution patterns. nih.gov This intrinsic conformational preference allows for the predictable placement of functional groups. In the case of this compound, the carboxamide group can be strategically positioned to interact with other parts of the molecule or with external binding partners. The synthesis of stereoisomers, such as syn and anti forms, further expands the possibilities for spatial arrangement, allowing for pseudo-equatorial or pseudo-axial placement of substituents. nih.gov This level of control is instrumental in the rational design of molecules with predetermined three-dimensional structures.

The use of such rigid scaffolds helps in "escaping from flatland," a concept in medicinal chemistry that encourages the development of three-dimensional molecules to explore new chemical space and improve drug-like properties. researchgate.net The non-planar and sp3-rich nature of the bicyclo[3.2.0]heptane framework contributes to this goal. researchgate.net

Integration into DNA-Encoded Libraries for Diversity Generation

DNA-encoded library (DEL) technology has emerged as a powerful tool in drug discovery, enabling the rapid screening of vast numbers of compounds. nih.govresearchgate.net The success of DELs relies on the chemical diversity of the library members. researchgate.net The incorporation of unique and structurally complex scaffolds, such as those derived from bicyclo[3.2.0]heptane, is a key strategy for enriching the chemical space of these libraries. rsc.orgrsc.org

While direct research on the integration of this compound into DELs is specific, the synthesis of related bicyclo[3.2.0]heptane derivatives for this purpose highlights the potential. For instance, the synthesis of functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes on-DNA has been successfully demonstrated. nih.govrsc.orgrsc.org These syntheses often employ photochemical [2+2] cycloaddition reactions, a versatile method for constructing the bicyclo[3.2.0]heptane core. researchgate.net

The carboxamide functionality of this compound offers a convenient handle for attachment to the DNA tag or for further diversification through on-DNA chemical transformations. This allows for the generation of a wide array of derivatives, each with a unique three-dimensional presentation of chemical functionalities, thereby increasing the diversity and potential for identifying novel bioactive molecules within the library. The sp3-rich nature of the scaffold is particularly valuable in DELs as it moves away from the predominantly flat aromatic structures often found in screening collections. rsc.orgrsc.org

Conclusion and Future Research Directions

Summary of Key Advancements in Bicyclo[3.2.0]heptane-6-carboxamide Research

Research on this compound and related structures has seen notable advancements, particularly in the development of stereoselective synthetic methods. A key breakthrough has been the use of organophotoredox catalysis to achieve the stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.comnih.gov By employing chiral oxazolidinone auxiliaries attached to aryl bis-enone substrates, researchers have successfully synthesized enantioenriched and highly substituted bicyclo[3.2.0]heptane derivatives. mdpi.comnih.gov This method, which utilizes visible light irradiation, offers a pathway to cis-anti products with a high degree of stereochemical control. mdpi.com

Another significant development is the use of a copper/BINAP complex under visible light to facilitate an intramolecular [2+2] cycloaddition, yielding bicyclo[3.2.0]heptanes in high yields and with excellent diastereoselectivity. acs.org Furthermore, palladium-catalyzed C(sp³)–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids has emerged as a diastereoselective route to bicyclo[3.2.0]heptane lactones, which are valuable precursors to a range of functionalized derivatives. rsc.orgrsc.orgrsc.org These advancements underscore the growing toolkit available to chemists for the precise construction of this important bicyclic system.

Emerging Synthetic Methodologies for the Bicyclo[3.2.0]heptane Core

The synthesis of the bicyclo[3.2.0]heptane core is no longer reliant on a single strategy. Several innovative methods have emerged, expanding the accessibility and diversity of these structures.

Photochemical [2+2] Cycloaddition: This remains a cornerstone for constructing the bicyclo[3.2.0]heptane framework. arkat-usa.orgacs.org Recent advancements include organophotoredox-catalyzed radical anion [2+2] photocycloadditions, which have been shown to be effective for both symmetrical and asymmetrical unsaturated ketoesters, yielding substituted bicyclo[3.2.0]heptanes with high diastereoselectivity. mdpi.comunimi.it The use of visible light and photocatalysts like Eosin Y makes these methods more sustainable. mdpi.comnih.govunimi.it

Transition Metal Catalysis: Copper-catalyzed intramolecular [2+2] cycloadditions have proven to be a cost-effective and efficient method, providing high yields and diastereoselectivity. acs.org Palladium catalysis has also been instrumental in developing novel routes, such as the C–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids to form bicyclo[3.2.0]heptane lactones. rsc.orgrsc.orgrsc.org

Ring Rearrangements and Skeletal Diversification: Innovative strategies involving the rearrangement of other bicyclic systems are also being explored. For instance, titanocene (B72419) alkylidene complexes can mediate the rearrangement of bicyclo[2.2.1]heptane ring systems into bicyclo[3.2.0]heptane enol ethers. caltech.edu Additionally, the selective cleavage of bonds in strained tricyclooctane scaffolds offers a divergent approach to various bicyclic cores, including bicyclo[3.2.0]heptane. nih.gov

Multi-component Reactions: Cascade reactions provide a step-economical approach to functionalized bicyclo[3.2.0]heptanes from simple starting materials. taltech.ee

Table 1: Comparison of Emerging Synthetic Methodologies for the Bicyclo[3.2.0]heptane Core

MethodologyKey FeaturesAdvantagesRecent Applications
Photochemical [2+2] Cycloaddition Utilizes light to induce cycloaddition. Can be catalyzed by organophotoredox catalysts.Access to strained ring systems, stereocontrol through chiral auxiliaries. mdpi.comnih.govSynthesis of enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.comnih.gov
Transition Metal Catalysis Employs catalysts like copper and palladium.High yields, excellent diastereoselectivity, cost-effective (copper). acs.orgSynthesis of bicyclo[3.2.0]heptanes and their lactone precursors. acs.orgrsc.orgrsc.org
Ring Rearrangements Transformation of existing ring systems.Access to complex structures from readily available starting materials.Synthesis of bicyclo[3.2.0]heptane enol ethers from norbornenes. caltech.edu
Skeletal Diversification Selective cleavage of polycyclic scaffolds.Divergent synthesis of multiple bicyclic frameworks from a single precursor. nih.govGeneration of bicyclo[3.2.0]heptane cores from tricyclooctanes. nih.gov

Potential for Further Exploration of Reactivity and Transformations

The bicyclo[3.2.0]heptane scaffold, including the 6-carboxamide derivative, presents a rich landscape for exploring novel chemical reactivity and transformations.

Ring-Opening Reactions: The inherent strain in the fused cyclobutane (B1203170) ring makes bicyclo[3.2.0]heptane derivatives susceptible to ring-opening reactions. rsc.orgnih.govrsc.org These reactions can provide access to highly functionalized cyclopentane (B165970) and cyclobutane derivatives. rsc.orgarkat-usa.org For example, bicyclo[3.2.0]heptane lactones can be opened to yield trisubstituted cyclobutanes. rsc.orgrsc.org Further investigation into stereocontrolled ring-opening reactions could unlock new synthetic pathways to valuable building blocks. rsc.org

Mechanochemical Activation: The bicyclo[3.2.0]heptane core can function as a mechanophore, where mechanical force can induce a retro-[2+2] cycloaddition to generate reactive bis-enones. nih.gov This property opens up possibilities in the development of stress-responsive and self-healing materials. The reversibility of this process through photocyclization offers a switchable system based on mechanical and light stimuli. nih.gov

Functional Group Interconversions: The carboxamide group at the 6-position, along with other functionalities that can be introduced, provides a handle for a wide range of chemical transformations. These include reductions, oxidations, and coupling reactions to build more complex molecular architectures.

Prospects for Rational Design in Advanced Organic Materials and Building Blocks

The unique three-dimensional structure of the bicyclo[3.2.0]heptane core makes it an attractive scaffold for the rational design of advanced organic materials and as a versatile building block in medicinal chemistry. acs.orgacs.orgrsc.org

Conformational Locking: The rigid bicyclo[3.2.0]heptane framework can be used to lock the conformation of appended pharmacophores, which is a valuable strategy in drug design to enhance binding affinity and selectivity for biological targets. consensus.app

Scaffolds for Drug Discovery: Derivatives such as 3-azabicyclo[3.2.0]heptanes are considered attractive building blocks for drug discovery due to their three-dimensional nature. acs.orgresearchgate.net The development of efficient synthetic routes to these scaffolds is crucial for their application in creating libraries of compounds for biological screening. researchgate.net

Advanced Materials: As mentioned, the mechanochemical properties of the bicyclo[3.2.0]heptane core suggest its potential use in the design of smart materials. nih.gov Further exploration of these properties could lead to the development of polymers with novel stress-sensing and self-repairing capabilities.

Q & A

Q. Table 1. Yields of Bicyclo[3.2.0]hept-3-en-6-ones via [2+2] Cyclization

Starting MaterialProductYield (%)Reference
3-Hydroxy-6-methylheptenoic acid1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one78
3-Hydroxy-6-ethylheptenoic acid1-Ethyl-4-methyl analog63
Unsubstituted 3-hydroxyheptenoic acidParent bicycloheptenone48

Key Recommendations for Researchers

  • Prioritize conformational analysis early in synthetic workflows to avoid exo-derived byproducts .
  • Use computational pre-screening (e.g., MM2 or DFT) to predict reaction outcomes and select optimal conditions .
  • Address data contradictions by revisiting intermediate stability and substituent effects .

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